molecular formula C12H15NO3S B3368866 1-(Toluene-4-sulfonyl)-piperidin-3-one CAS No. 220384-55-4

1-(Toluene-4-sulfonyl)-piperidin-3-one

Cat. No.: B3368866
CAS No.: 220384-55-4
M. Wt: 253.32 g/mol
InChI Key: HSKPWNDTRADNQI-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Synthesis

Nitrogen heterocycles, organic compounds featuring a ring structure with at least one nitrogen atom, are fundamental to modern chemistry. numberanalytics.com Their prevalence in nature is notable, and they are integral to a multitude of biological processes. numberanalytics.com This class of compounds is of paramount importance in the pharmaceutical industry; an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) shows that 59% of small-molecule medications incorporate nitrogen heterocycles. msesupplies.com Their significance extends beyond medicine into agrochemicals, where they form the basis of many crop protection agents, and into materials science, where they are used to create polymers and dyes. numberanalytics.commsesupplies.comopenmedicinalchemistryjournal.com

The versatility of nitrogen heterocycles is derived from their diverse biological activities, chemical reactivity, and structural adaptability. numberanalytics.com The presence of electron-rich nitrogen atoms allows for the formation of hydrogen bonds, a critical interaction for binding to biological targets like enzymes and receptors, thus making them privileged scaffolds in drug discovery. nih.gov Their chemical reactivity allows them to participate in a wide array of reactions, serving as intermediates, catalysts, or the final products in complex synthetic pathways. numberanalytics.com This has led to their widespread use in developing novel molecules for various scientific and industrial applications. openmedicinalchemistryjournal.comnih.gov

Role of Piperidinone Derivatives as Versatile Building Blocks

Among the vast family of nitrogen heterocycles, the piperidine (B6355638) ring, a six-membered ring with one nitrogen atom, stands out as one of the most crucial synthetic fragments in medicinal chemistry. nih.govarizona.edu The piperidine scaffold is a cornerstone in the structure of more than 70 commercially available drugs. arizona.eduenamine.net Piperidinone derivatives, which are piperidines containing a ketone functional group, are particularly valuable as versatile building blocks in organic synthesis. nih.gov For instance, 4-piperidone (B1582916) is a well-known intermediate in the manufacturing of various chemicals and pharmaceutical agents, including complex alkaloids. wikipedia.org

The strategic incorporation of piperidinone scaffolds into molecules allows chemists to modulate important properties. Introducing chirality to the piperidine ring can enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce potential toxicity. thieme-connect.comresearchgate.net The ketone group in piperidinones serves as a reactive handle, enabling a wide range of chemical transformations. This facilitates the construction of more complex molecular architectures, such as spiropiperidines and condensed polycyclic systems. nih.gov The ability to readily functionalize the piperidinone core makes these compounds indispensable starting materials for creating libraries of diverse molecules for high-throughput screening and drug development. nih.govnih.gov

Overview of 1-(Toluene-4-sulfonyl)-piperidin-3-one in Synthetic Methodology and Structural Investigations

The compound this compound is a specific and highly useful example of a functionalized piperidinone derivative. In this molecule, the nitrogen atom of the piperidine ring is protected by a p-toluenesulfonyl group, commonly referred to as a tosyl group. This protecting group is significant for several reasons. It deactivates the nitrogen, preventing it from undergoing unwanted side reactions, which in turn allows for selective chemical modifications at other positions on the piperidine ring.

The presence of the ketone at the 3-position, as opposed to the more common 4-position, offers alternative synthetic pathways for the elaboration of the piperidine scaffold. This carbonyl group is a key site for a variety of chemical reactions, such as nucleophilic additions and enolate chemistry, enabling the introduction of diverse substituents and the construction of complex molecular frameworks. The combination of the stable, electron-withdrawing tosyl group and the reactive ketone makes this compound a valuable intermediate in multi-step syntheses.

Furthermore, the rigid structure imposed by the tosyl group makes this and related compounds suitable for structural investigations. X-ray crystallography studies on similar tosylated piperidines have confirmed the chair conformation of the piperidine ring, providing valuable insight into the stereochemical aspects of these molecules. researchgate.net This structural knowledge is crucial for designing molecules with specific three-dimensional orientations required for interaction with biological targets. The compound serves as a key building block for synthesizing a range of piperidine derivatives, including those with potential therapeutic applications such as 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid hydrazide. scbt.com

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(14)9-13/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKPWNDTRADNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Toluene 4 Sulfonyl Piperidin 3 One and Its Derivatives

Direct Synthesis Approaches to the Piperidin-3-one (B1582230) Core

The construction of the N-tosylated piperidin-3-one framework can be achieved through various synthetic routes, each with its own advantages. These methods primarily focus on the formation of the sulfonamide linkage and the piperidine (B6355638) ring itself.

Nucleophilic Substitution Reactions in Tosylpiperidine Formation

The most common and direct method for the synthesis of N-tosylated piperidines involves the nucleophilic substitution reaction between a piperidine derivative and p-toluenesulfonyl chloride (TsCl). nih.govresearchgate.net This reaction is a cornerstone of sulfonamide synthesis. nih.gov In a typical procedure, the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process displaces the chloride leaving group and forms the stable S-N bond of the sulfonamide.

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net Dichloromethane (B109758) is a frequently used solvent for this transformation. researchgate.net This method's broad applicability and the ready availability of starting materials make it a favored approach. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217) was successfully achieved by condensing the corresponding piperidin-4-yl-methanol with p-toluenesulfonyl chloride using triethylamine as a base in a dichloromethane solvent. researchgate.net

While effective, traditional methods often rely on chlorinated solvents and require purification to remove the base and its salt. researchgate.net

Tandem Oxidation-Cyclization-Oxidation Protocols for Piperidin-4-ones

Although focused on the isomeric piperidin-4-ones, tandem reaction sequences offer powerful strategies for constructing the core piperidine ring system that can be conceptually applied to other isomers. A notable approach involves a one-pot tandem oxidation-cyclization-oxidation of unsaturated amino alcohols. acs.orgnih.govacs.org This process converts a linear precursor into a cyclic piperidinone in a single operational step, enhancing synthetic efficiency.

In a reported synthesis, unsaturated alcohols were treated with pyridinium (B92312) chlorochromate (PCC), which initially oxidizes the alcohol to an aldehyde. acs.orgnih.gov This intermediate then undergoes an intramolecular cyclization to form a piperidine ring, followed by a second oxidation of the newly formed intermediate to yield the final piperidin-4-one. acs.org In some cases, the addition of an acid, such as trifluoromethanesulfonic acid, was found to facilitate the reaction. acs.orgnih.gov This methodology provides a concise route to 3-substituted 4-piperidinones from simple, acyclic starting materials. acs.org

N-Sulfonyliminium Ion Triggered Cyclizations for Piperidine Scaffold Formation

N-sulfonyliminium ions are highly reactive intermediates that can trigger intramolecular cyclization reactions to form the piperidine scaffold. usm.eduusm.edu This method is particularly useful for constructing complex piperidine structures. The process typically begins with the formation of an N-sulfonyliminium ion from a suitable acyclic precursor, such as an N-tosylated amine bearing a nucleophilic moiety. usm.edu

The key to this strategy is the activation of the relatively inert sulfonamide nitrogen. Research has shown that Lewis acids, such as transition metal triflates, can effectively activate the sulfonamide. usm.eduusm.edu For example, a screen of metal triflates demonstrated that scandium(III), stannous(II), and copper(II) triflates successfully catalyzed the Pictet-Spengler type cyclization of N-para-toluenesulfonyl homoveratrylamine with an aldehyde to form the corresponding N-sulfonyl piperidine. usm.edu The Lewis acid coordinates to the sulfonamide, facilitating the condensation with an aldehyde to generate the N-sulfonyliminium ion, which is then trapped intramolecularly by a tethered nucleophile to close the ring.

Catalyst Screening for N-Sulfonyliminium Ion Cyclization usm.edu
Catalyst (Metal Triflate)Relative Conversion Rate
Scandium(III) triflateFast
Stannous(II) triflateFast
Copper(II) triflateFast
Lanthanum(III) triflateLittle to no conversion
Sodium(I) triflateLittle to no conversion
Magnesium(II) triflateLittle to no conversion

Environmentally Benign Sulfonamide Synthesis in Aqueous Media

In response to the growing need for sustainable chemical processes, methods for synthesizing sulfonamides in environmentally friendly solvents like water have been developed. researchgate.net These approaches aim to replace volatile and toxic organic solvents such as dichloromethane, DMF, and DMSO. researchgate.net

One innovative, metal-free protocol describes the synthesis of sulfonamides from nitroarenes and sodium arylsulfinates in a water-methanol mixture. researchgate.net In this one-pot reaction, the nitroarene is first reduced in situ to the corresponding amine, which then couples with the sodium sulfinate in the presence of iodine to yield the sulfonamide. researchgate.net Another green approach utilizes water as the sole solvent for the reaction between nitroarenes and sodium sulfinates, with the product conveniently isolated by simple filtration due to its poor water solubility. researchgate.net These methods offer significant environmental benefits by reducing toxic solvent usage and simplifying product purification, with reported yields ranging from moderate to good (40-78%). researchgate.net

Stereoselective Synthesis of Substituted 1-(Toluene-4-sulfonyl)-piperidines

The synthesis of substituted piperidines with specific stereochemistry is crucial for developing new therapeutic agents. Stereoselective methods allow for the precise control of the three-dimensional arrangement of atoms in the molecule.

Diastereoselective Dihydroxylation of Unsaturated Piperidine Precursors

Diastereoselective dihydroxylation is a powerful technique for introducing two hydroxyl groups across a double bond with a defined stereochemical relationship. This method can be applied to unsaturated N-tosylpiperidine precursors, such as N-tosyl-1,2,3,6-tetrahydropyridine, to create chiral diols. These diols can then serve as versatile intermediates for further transformations, including oxidation to the corresponding keto-piperidines.

A catalytic, transition-metal-free approach to the Prévost-Woodward reaction provides an effective method for such dihydroxylations. organic-chemistry.org The reaction uses lithium bromide (LiBr) as a catalyst and sodium periodate (B1199274) (NaIO₄) as the oxidant in an acetonitrile/water solvent system. This system allows for the syn-dihydroxylation of various olefins with high diastereoselectivity. organic-chemistry.org The choice of oxidant is critical; using PhI(OAc)₂ instead of NaIO₄ can switch the selectivity to favor the anti-diol. organic-chemistry.org The application of such methods to N-tosylated tetrahydropyridine (B1245486) precursors would yield N-tosyl-piperidine-diols, which are advanced intermediates for chiral substituted piperidinones.

Summary of Key Synthetic Methodologies
MethodologyKey ReagentsCore TransformationPrimary Advantage
Nucleophilic SubstitutionPiperidine, p-Toluenesulfonyl chloride, BaseS-N Bond FormationDirect, widely applicable
Tandem Oxidation-Cyclization-OxidationUnsaturated amino alcohol, PCCPiperidinone Ring FormationOne-pot efficiency
N-Sulfonyliminium Ion CyclizationN-tosyl amine precursor, Aldehyde, Lewis AcidPiperidine Ring FormationAccess to complex structures
Aqueous Sulfonamide SynthesisNitroarene, Sodium sulfinate, WaterS-N Bond FormationEnvironmentally benign
Diastereoselective DihydroxylationUnsaturated piperidine, LiBr, NaIO₄Stereocontrolled Diol FormationAccess to chiral intermediates

Stereodivergent Reduction Strategies for Substituted Piperidinones

Stereodivergent synthesis provides access to different diastereomers of a product from a common precursor by altering the reaction conditions or reagents. For substituted 1-(Toluene-4-sulfonyl)-piperidin-3-ones, the reduction of the ketone at the C-3 position is a key step where stereochemistry can be directed. Research has demonstrated that the choice of reducing agent is critical in determining the stereochemical outcome of the reduction of substituted 4-piperidinones, a principle that is applicable to the 3-piperidinone scaffold. nih.gov

For instance, the reduction of 3-substituted 4-piperidinones with L-Selectride, a bulky trialkylborohydride, typically proceeds via hydride attack from the less sterically hindered face, leading to the cis diastereomer with high selectivity (>99:1). nih.gov Conversely, employing a different type of reducing agent, such as aluminum isopropoxydiisobutylalane, can reverse this selectivity, favoring the formation of the trans product, also with high diastereomeric ratios (up to 99:1). nih.gov This stereodivergent approach allows for the selective synthesis of either the cis or trans 3-hydroxypiperidine (B146073) derivative, which are crucial intermediates for various bioactive molecules. nih.govaalto.fi

Table 1: Stereodivergent Reduction of Substituted Piperidinones

Reagent Predominant Product Diastereomeric Ratio (dr)
L-Selectride cis >99:1
Al-isopropoxydiisobutylalane trans up to 99:1

Data sourced from a study on 3-substituted 4-piperidinones, illustrating the principle of stereodivergent reduction. nih.gov

Control of Absolute Configuration through Chiral Auxiliaries and N-Alkylation

Achieving control over the absolute configuration of the piperidine ring is essential for the synthesis of enantiomerically pure compounds. One effective strategy involves the use of a chiral auxiliary attached to the nitrogen atom. nih.gov This auxiliary group directs the stereochemical course of subsequent reactions, such as reductions or alkylations, before being cleaved to yield the desired enantiomerically enriched product. nih.gov

Enantioselective reduction of piperidinones can also be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. nih.gov Furthermore, the N-alkylation of the piperidine nitrogen with a chiral moiety serves a similar purpose, creating a diastereomeric intermediate that can be separated or can influence the stereochemistry of further transformations on the ring. The absolute configuration of the resulting hydroxy-piperidine derivatives can be confirmed by converting them into derivatives with known chiral compounds. nottingham.ac.uk

Diastereoselectivity in Luche and Mitsunobu Reactions

The Luche and Mitsunobu reactions are powerful tools for controlling diastereoselectivity in the synthesis of substituted piperidinol derivatives from the 1-(Toluene-4-sulfonyl)-piperidin-3-one scaffold.

The Luche reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. nih.gov This method is highly chemoselective for reducing α,β-unsaturated ketones to the corresponding allylic alcohols, favoring 1,2-addition over 1,4-conjugate addition. nih.govresearchgate.net For saturated ketones like this compound, the key advantage of the Luche reduction is its high diastereoselectivity, which is often predictable based on steric hindrance, leading to the formation of a specific diastereomer of the resulting alcohol. nih.govresearchgate.net

The Mitsunobu reaction , conversely, is used to convert an alcohol into a variety of other functional groups with a complete inversion of stereochemistry at the alcohol's carbon center. wikipedia.orgnih.govrsc.org This reaction typically involves an alcohol, a nucleophile (like a carboxylic acid or hydrazoic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgrsc.org Starting with a specific diastereomer of 1-(Toluene-4-sulfonyl)-3-hydroxypiperidine (obtained, for example, via a stereoselective reduction), the Mitsunobu reaction can be used to synthesize the opposite diastereomer of a new derivative (e.g., an ester or azide) via an Sɴ2 mechanism. nih.govorganic-chemistry.org

Table 2: Comparison of Luche and Mitsunobu Reactions for Piperidinone Derivatives

Reaction Substrate Reagents Key Transformation Stereochemical Outcome
Luche Reduction Ketone NaBH₄, CeCl₃ Ketone to Alcohol High diastereoselectivity (1,2-addition) nih.gov

| Mitsunobu Reaction | Alcohol | PPh₃, DEAD/DIAD, Nucleophile | Alcohol to Ester, Azide, etc. | Inversion of configuration (Sɴ2) rsc.org |

Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile starting point for the synthesis of a wide range of more complex heterocyclic structures through various derivatization strategies.

Introduction of Functional Groups via Oxidative Ring Expansion

Oxidative ring expansion is a synthetic strategy for transforming cyclic ketones into larger ring systems, such as lactams. While direct examples starting from this compound are specific, the principle is well-established for similar N-heterocyclic systems. For instance, the ring expansion of N-tosylaziridines to form functionalized azetidines has been reported. askfilo.comrsc.org Similarly, oxidative amination processes can convert cyclopentenones into pyridones, introducing a nitrogen atom into the carbocyclic ring. chemrxiv.org

A related strategy for functionalization involves the oxidation of N-tosyl piperidines to generate N-acyliminium ion intermediates. nih.gov These highly reactive electrophiles can then be trapped by various nucleophiles to introduce new functional groups at the α-position to the nitrogen, providing a pathway to derivatized piperidine structures. nih.gov

Synthesis of Carbonyl-Modified Piperidinone Analogues

The carbonyl group at the C-3 position is a prime site for modification to generate diverse analogues. Mono-carbonyl analogues of curcumin (B1669340) have been synthesized using a piperidin-4-one central linker, demonstrating the utility of the piperidinone scaffold in medicinal chemistry. nih.gov This approach involves aldol (B89426) condensation reactions between the piperidinone and substituted benzaldehydes.

Another powerful method for modifying the scaffold begins with converting the piperidinone into an α,β-unsaturated ketone (a vinylogous amide). nih.gov This intermediate can then undergo conjugate addition with nucleophiles like phenylboronic acid. Subsequent homologation of the ketone, for instance through a Wittig reaction, followed by further modifications like reductive amination, allows for the synthesis of a wide array of aminoethyl-substituted piperidine derivatives. nih.gov These multi-step sequences showcase how the initial carbonyl group can be leveraged to build complex side chains and introduce new functionalities onto the piperidine ring. nih.gov

Formation of Hydrazide Derivatives

The ketone functionality of this compound can react with hydrazine (B178648) derivatives to form hydrazones, which are precursors to hydrazides. A common method involves the condensation of a ketone with a hydrazide, such as cyanoacetylhydrazine, in a suitable solvent like dioxane. nih.gov This reaction typically proceeds by heating the mixture to form a hydrazide-hydrazone derivative. nih.gov The resulting product incorporates the hydrazide moiety, which can then be used as a handle for further heterocyclization reactions to build more complex molecular architectures, including pyridine, thiazole, and thiophene (B33073) derivatives. nih.gov The general reactivity of ketones towards hydrazines makes this a straightforward strategy for derivatizing the piperidinone scaffold. organic-chemistry.org

Advanced Cyclization Reactions to Form Polycyclic Systems

The construction of polycyclic systems from monocyclic precursors like this compound often relies on sophisticated cyclization strategies that can rapidly build molecular complexity. These reactions are designed to form multiple rings in a controlled manner, often establishing key stereochemical relationships. While direct examples starting from this compound are not extensively documented in publicly available literature, several powerful methodologies can be extrapolated for its use in synthesizing fused and spirocyclic piperidine derivatives.

Domino Reactions:

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where a single synthetic operation triggers a sequence of intramolecular transformations to form complex products. A plausible domino strategy starting from a derivative of this compound could involve an initial intermolecular reaction at the C-2 or C-4 position, followed by an intramolecular cyclization.

For instance, a domino imino-aldol/aza-Michael reaction sequence has been successfully employed for the diastereoselective and enantioselective synthesis of substituted piperidines. lookchem.com This type of reaction, while not explicitly demonstrated on this compound, provides a conceptual framework. An analogous approach could involve the reaction of an enolate derived from this compound with an activated imine, followed by an intramolecular aza-Michael addition to forge a new ring system. The tosyl group on the piperidine nitrogen can influence the stereochemical outcome of such transformations.

Tandem Cyclization/Cycloaddition Reactions:

The strategic placement of reactive functional groups on the this compound core can set the stage for powerful tandem reactions. For example, introducing an alkyne and an iodoarene tether to the piperidine framework could enable a palladium-catalyzed cyclization coupling. This has been demonstrated in the synthesis of benzofuran-3-cyclobutylidenes and spirocyclobutanes from cyclobutanone-derived N-tosylhydrazones. researchgate.net A similar strategy could be envisioned where a suitably functionalized this compound derivative undergoes an intramolecular carbopalladation followed by a subsequent reaction to construct a polycyclic system.

Furthermore, the synthesis of polycyclic indolizine (B1195054) derivatives has been achieved through one-pot tandem reactions involving the in situ formation of N-ylides and their subsequent cycloaddition. researchgate.net By analogy, derivatization of the nitrogen of a de-tosylated piperidin-3-one could provide a precursor for an intramolecular cycloaddition, leading to a fused polycyclic system.

Spirocyclization Reactions:

The ketone functionality in this compound is an ideal handle for the construction of spirocyclic systems. One-pot, three-component reactions have been utilized for the synthesis of bis-spiro piperidine derivatives using amines, formaldehyde, and dimedone, catalyzed by a Lewis acid. nih.gov This highlights a potential pathway where this compound could react with suitable bis-nucleophiles to generate spiro-fused heterocyclic systems.

Cyclization Strategy Key Precursor Feature Potential Polycyclic Product Reaction Type
Domino ReactionEnolate of this compoundFused PiperidineImino-Aldol/Aza-Michael
Tandem CyclizationAlkyne and iodoarene tetherFused/Spiro PiperidinePalladium-catalyzed cyclization
SpirocyclizationKetone functionalitySpiro-PiperidineMulti-component reaction

High-Throughput Synthesis Approaches for Library Generation

The demand for large and diverse collections of drug-like molecules has driven the development of high-throughput synthesis (HTS) methodologies. These approaches, which include parallel and combinatorial synthesis, are essential for the rapid exploration of chemical space and the identification of new therapeutic leads. This compound is an attractive scaffold for HTS due to its reactive ketone and the potential for diversification at the nitrogen and other positions on the ring.

Parallel Synthesis:

Parallel synthesis involves the simultaneous execution of multiple, discrete reactions in an array format, such as in multi-well plates. nih.gov This technique allows for the rapid generation of a library of individual, well-characterized compounds. For this compound, parallel synthesis can be employed to create a library of derivatives by reacting the ketone with a diverse set of reagents.

For example, a library of spiro-piperidines could be generated by reacting this compound with a variety of binucleophilic reagents in a parallel format. Similarly, reductive amination with a diverse set of primary amines would yield a library of 3-amino-piperidine derivatives. The use of robotic liquid handlers and automated purification systems can significantly accelerate this process.

A fluorous-linker-assisted solution-phase protocol has been successfully applied to the parallel synthesis of a piperazinedione-fused tricyclic compound library, demonstrating the feasibility of generating complex heterocyclic libraries in a high-throughput manner. nih.gov

Combinatorial Synthesis:

Combinatorial chemistry techniques aim to produce large libraries of compounds, often as mixtures, through processes like split-and-pool synthesis. While this approach can generate vast numbers of compounds, deconvolution of the active components from mixtures can be challenging.

A more modern approach involves the synthesis of discrete compounds in a spatially addressed format. The synthesis of fused heterocyclic systems can be achieved through multi-component reactions, which are well-suited for high-throughput formats. For instance, the [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins has been used to create diverse fused polycyclic compounds. mdpi.com A library based on the this compound scaffold could be constructed by first converting the ketone to an olefin and then subjecting it to a variety of cycloaddition reactions in a parallel or combinatorial fashion.

HTS Approach Scaffold Diversification Strategy Potential Library
Parallel SynthesisThis compoundReductive amination with diverse amines3-Amino-piperidine derivatives
Parallel SynthesisThis compoundReaction with diverse binucleophilesSpiro-piperidine derivatives
Combinatorial SynthesisOlefin derived from this compoundCycloaddition with diverse dipolesFused heterocyclic piperidines

Structural Elucidation and Conformational Analysis Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural assignment of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, chemists can deduce its atomic framework and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(Toluene-4-sulfonyl)-piperidin-3-one, both ¹H and ¹³C NMR would provide crucial data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

Tosyl Group: The aromatic protons of the p-toluenesulfonyl group typically appear as a pair of doublets (an AA'BB' system) in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the sulfonyl group are expected downfield from the meta protons. A sharp singlet for the methyl (CH₃) group protons would be observed around δ 2.4 ppm, a characteristic value for a methyl group on a toluene (B28343) ring. chemicalbook.com

Piperidine (B6355638) Ring: The protons on the piperidine ring would present as a series of complex multiplets in the upfield region (δ 2.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would be shifted downfield due to the electron-withdrawing effect of the sulfonyl group. The presence of the ketone at the C3 position further complicates the spectrum, deshielding the adjacent protons at C2 and C4.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms.

Tosyl Group: Four distinct signals are expected for the tosyl group's aromatic carbons, in addition to a signal for the methyl carbon around δ 21.5 ppm. rsc.org

Piperidine Ring: A signal for the carbonyl carbon (C=O) would be observed significantly downfield (typically δ > 200 ppm). The other four carbons of the piperidine ring would appear at distinct chemical shifts, reflecting their different electronic environments.

The following table provides illustrative ¹H and ¹³C NMR chemical shifts based on data from analogous compounds like 1-tosylpiperidine and other 3-piperidones. rsc.orgchemicalbook.com

Assignment Illustrative ¹H NMR Chemical Shift (δ, ppm) Illustrative ¹³C NMR Chemical Shift (δ, ppm)
Tosyl-CH₃~ 2.4 (s)~ 21.5
Piperidine-H2, H4, H5, H62.5 - 4.0 (m)40 - 60
Tosyl-ArH7.3 - 7.8 (2 x d)127 - 144
Piperidine C=O-> 200

Data are predictive and based on analogous structures. s = singlet, d = doublet, m = multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key expected absorption bands would confirm the presence of the carbonyl and sulfonyl groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹. This is characteristic of a six-membered ring ketone. The exact position can give clues about ring strain.

Sulfonyl (S=O) Stretches: The sulfonamide group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1340-1370 cm⁻¹ and a symmetric stretch around 1150-1180 cm⁻¹.

C-N Stretch: A moderate absorption corresponding to the C-N bond of the sulfonamide would be present.

Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic C-H bonds (above 3000 cm⁻¹) and C=C bonds (around 1600 cm⁻¹ and 1480 cm⁻¹) of the toluene ring are also expected.

The table below summarizes the principal IR absorption frequencies anticipated for the molecule.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Ketone (C=O)Stretch1715 - 1725Strong, Sharp
Sulfonamide (S=O)Asymmetric Stretch1340 - 1370Strong
Sulfonamide (S=O)Symmetric Stretch1150 - 1180Strong
Aromatic (C=C)Stretch~1600, ~1480Medium

Data are predictive based on standard functional group absorption ranges.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

For this compound (C₁₂H₁₅NO₃S), the calculated molecular weight is approximately 253.08 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ would be observed at a very precise m/z value, confirming the molecular formula. Common fragmentation patterns would likely involve the loss of the tosyl group or cleavage of the piperidine ring, providing further structural evidence. The base peak in the spectrum could correspond to the stable tosyl cation (m/z 91) or the p-toluenesulfonyl fragment (m/z 155).

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For a synthesized sample of this compound, reversed-phase HPLC would be the method of choice to assess its purity. A pure sample would ideally show a single sharp peak at a specific retention time under defined conditions (e.g., column type, mobile phase composition, and flow rate). The presence of additional peaks would indicate impurities. While the target molecule is achiral, HPLC is also essential for separating diastereomers in related, more complex substituted piperidones.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide evidence for chemical bonding and functional groups, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional picture of the molecule's structure in the solid state. This includes precise bond lengths, bond angles, and conformational details.

Although specific crystallographic data for this compound is not available, analysis of closely related structures, such as [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217), provides significant insight. researchgate.net

Studies on similar N-sulfonyl piperidines have consistently shown that the piperidine ring adopts a chair conformation . researchgate.netdovepress.com This is the most stable arrangement for a six-membered ring, as it minimizes both angle strain and torsional strain. It is therefore highly probable that the piperidine ring in this compound also exists in a chair conformation. An X-ray structure would definitively confirm this and provide precise puckering parameters for the ring. researchgate.net It would also reveal the exact geometry around the sulfonamide nitrogen and the orientation of the bulky tosyl group relative to the piperidine ring.

Structural Feature Expected Observation from X-ray Crystallography Basis of Prediction
Piperidine Ring ConformationChair ConformationMinimization of steric and angle strain; data from analogous structures. researchgate.net
Sulfonamide GeometryNear-tetrahedral around the sulfur atomConsistent with sp³ hybridization of sulfur in sulfonamides. researchgate.net
Bond Lengths & AnglesPrecise values for all C-C, C-N, C=O, S=O, S-N, S-C bondsDirect measurement from diffraction data.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of molecules similar to this compound, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, reveals the presence of both intermolecular and intramolecular hydrogen bonds. researchgate.net In the solid state, these interactions play a crucial role in stabilizing the crystal packing.

For instance, in related structures, C-H···O interactions are commonly observed. These can occur intramolecularly, between a hydrogen atom on the piperidine or toluene moiety and one of the sulfonyl oxygen atoms, or intermolecularly, linking adjacent molecules to form a stable, three-dimensional network. researchgate.netresearchgate.net The presence of the carbonyl group at the 3-position of the piperidine ring in this compound provides an additional hydrogen bond acceptor site, which can participate in various weak intermolecular interactions.

In analogous sulfonamide structures, N-H···O hydrogen bonds are a dominant feature in the crystal packing, often forming centrosymmetric dimers or extended ribbons. researchgate.net While this compound lacks a traditional N-H donor, the activated C-H bonds adjacent to the sulfonyl and carbonyl groups can act as weak hydrogen bond donors.

Table 1: Representative Intermolecular Interaction Geometry in a Related Sulfonated Piperidine Derivative

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C-H···O0.982.543.48162
C-H···π1.002.993.94158

Note: The data in this table is illustrative and based on typical bond lengths and angles found in related crystal structures. It does not represent experimentally determined values for this compound.

Confirmation of Absolute Configuration in Enantiomeric Systems

While this compound itself is achiral, the introduction of a substituent at the 3-position can create a chiral center. The determination of the absolute configuration of such resulting enantiomers is a critical aspect of stereochemistry. A common and effective method for this is through the use of chiral derivatizing agents.

One established technique involves the reaction of the enantiomeric mixture with a chiral auxiliary, such as (R)-(-)-α-methoxyphenylacetic acid (MPA) or (S)-(+)-α-methoxyphenylacetic acid. nih.gov This reaction produces a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

The resulting diastereomers will exhibit distinct chemical shifts in their ¹H and ¹³C NMR spectra. nih.gov By analyzing the differences in these chemical shifts (Δδ), particularly for the protons and carbons near the newly formed stereocenter, the absolute configuration of each enantiomer can be assigned. This method has been successfully applied to determine the absolute configuration of various chiral piperidine derivatives. nih.govnih.gov

Alternatively, single-crystal X-ray crystallography of a pure enantiomer or a diastereomeric salt can provide an unambiguous determination of the absolute configuration. nih.gov The Flack parameter, obtained from the crystallographic data, is a key indicator of the correctness of the assigned absolute structure. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as molecules. For 1-(Toluene-4-sulfonyl)-piperidin-3-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its most stable three-dimensional geometry (geometry optimization) and to analyze its electronic properties. unimib.itresearchgate.net

Geometry optimization through DFT allows for the precise calculation of bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. researchgate.net For instance, studies on similar piperidin-4-one structures have used DFT to compare theoretically optimized geometries with data from X-ray crystallography, confirming the reliability of the computational model. researchgate.net

Furthermore, DFT is employed to analyze the electronic structure, providing insights into the molecule's reactivity and stability. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For example, in related sulfonamide complexes, the HOMO is often localized on electron-rich moieties, while the LUMO is found on electron-deficient parts of the molecule. unimib.it

Table 1: Representative Parameters from DFT Analysis of a Sulfonyl-Piperidone Scaffold
ParameterDescriptionTypical Calculated Value/Focus
Optimized Bond Lengths (Å)Calculated distances between bonded atoms (e.g., S=O, C-N, C=O).Comparison with experimental X-ray data.
Optimized Bond Angles (°)Calculated angles between three connected atoms (e.g., O-S-O, C-N-C).Defines the molecule's 3D shape.
HOMO Energy (eV)Energy of the highest occupied molecular orbital.Indicates electron-donating ability.
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability.
HOMO-LUMO Gap (eV)Energy difference between HOMO and LUMO. researchgate.netCorrelates with chemical reactivity and stability. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govlongdom.org This method is instrumental in structure-based drug design, allowing for the evaluation of a compound's potential to interact with a specific biological target. For this compound, docking simulations can identify plausible binding modes and estimate the strength of the interaction, providing a rationale for its potential biological activity. tubitak.gov.tr The process involves placing the ligand in the active site of the target protein and using a scoring function to rank different binding poses based on their calculated binding energy. nih.gov

Docking studies allow for the prediction of binding affinities, typically expressed in kcal/mol, which quantify the stability of the ligand-receptor complex. longdom.org A lower binding energy score generally indicates a more potent and stable interaction. nih.gov The piperidine (B6355638) and sulfonamide motifs are present in numerous bioactive compounds, and similar scaffolds have been computationally evaluated against a range of targets. nih.govtubitak.gov.tr For instance, piperidin-4-one derivatives have been docked against cancer-related proteins, while various sulfonamides have been studied as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.govtubitak.gov.tr

Analysis of the docking poses reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand within the target's binding pocket. tubitak.gov.tr These detailed interaction maps are crucial for understanding the structure-activity relationship (SAR) and for optimizing the ligand's structure to enhance binding affinity and selectivity. researchgate.net

Table 2: Illustrative Molecular Docking Targets and Predicted Binding Affinities for a Sulfonyl-Piperidone Scaffold
Potential Molecular TargetTarget ClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Carbonic Anhydrase IXMetalloenzyme-8.6 to -7.3 nih.govHis68, Gln92, Thr200 nih.gov
Acetylcholinesterase (AChE)Hydrolase-9.5 to -7.0 tubitak.gov.trTrp82, Phe329, His438 tubitak.gov.tr
Myeloid Cell Leukemia 1 (Mcl-1)Apoptosis Regulator-9.0 to -7.5Arg263, Met250, Val253
Sigma-1 Receptor (σ1R)Chaperone Protein-11.2 to -9.0 researchgate.netGlu172, Tyr103, Trp164

The primary sulfonamide group is a well-established zinc-binding group and a classic pharmacophore for the inhibition of carbonic anhydrases (CAs). nih.govmdpi.com CAs are metalloenzymes that play critical roles in various physiological processes, and certain isoforms, like CA IX, are overexpressed in cancerous cells, making them important therapeutic targets. nih.govmdpi.com

In silico docking simulations of this compound with CA isoforms are performed to evaluate its inhibitory potential. The mechanism of inhibition involves the sulfonamide moiety (SO₂NH₂) coordinating directly to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water or hydroxide (B78521) molecule essential for catalysis. mdpi.com Docking studies can precisely model this interaction and identify other contributing binding forces. For example, research on other sulfonamide inhibitors has shown that key amino acid residues like Gln92, His68, and Thr200 often form hydrogen bonds with the inhibitor, further anchoring it in the active site. nih.gov The toluene (B28343) and piperidone portions of the molecule would be expected to form van der Waals and hydrophobic interactions with other residues, influencing the compound's potency and isoform selectivity. researchgate.netnih.gov

Conformational Analysis using Computational Methods

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. unimib.it For a flexible molecule like this compound, which contains a piperidine ring and a rotatable bond between the sulfonyl group and the toluene ring, understanding its conformational preferences is vital.

Computational methods, including molecular mechanics force fields (like COSMIC) and DFT, are used to perform these analyses. nih.govbath.ac.uk For the piperidine ring, studies on analogous N-sulfonylated piperidines have consistently shown that the ring adopts a stable chair conformation. researchgate.net In this conformation, substituents can occupy either axial or equatorial positions. The relative energy of these conformers can be quantitatively predicted by computational calculations, which account for electrostatic interactions between substituents and the piperidine ring atoms. nih.gov The presence of the polar sulfonyl group and the ketone at the 3-position will significantly influence the electrostatic potential and the conformational equilibrium of the piperidine ring.

Research Applications and Scaffold Utility in Advanced Chemical Disciplines

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The piperidine (B6355638) ring is a quintessential example of such a scaffold, found in numerous natural products and FDA-approved drugs. mdpi.comnih.govlifechemicals.comijnrd.org Its three-dimensional structure allows for the precise spatial arrangement of functional groups, enabling interactions with protein binding sites that are often inaccessible to flat, aromatic systems. lifechemicals.comthieme-connect.com The tosyl group in 1-(Toluene-4-sulfonyl)-piperidin-3-one provides stability and a lipophilic character, while the ketone at the 3-position offers a key site for chemical modification, making the compound a strategic platform for drug discovery endeavors.

The structure of this compound is ideally suited for the synthesis of diverse molecular libraries aimed at exploring new biological targets. The ketone functional group is a versatile anchor for a wide array of chemical transformations. For instance, it can undergo reactions such as Wittig olefination to introduce carbon-carbon double bonds, or reductive amination to install various amine-containing side chains, significantly expanding the chemical space accessible from this single precursor.

A common synthetic strategy involves the modification of the piperidine ring to create novel derivatives with potential therapeutic activities. For example, conjugate addition reactions can be performed on related α,β-unsaturated piperidones to introduce substituents at the 4-position. nih.gov Furthermore, the nitrogen of the piperidine ring, once the tosyl protecting group is removed or replaced, becomes a key point for diversification, allowing for the introduction of various substituents to modulate the compound's physicochemical and pharmacological properties. nih.govresearchgate.net This synthetic tractability allows chemists to systematically generate series of related compounds, a crucial step in the hit-to-lead optimization process.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. The this compound scaffold is an excellent tool for conducting such studies. By systematically modifying the core structure and assessing the impact on biological function, researchers can develop a predictive model for designing more potent and selective compounds. researchgate.netnih.gov

Key modifications for SAR studies on this scaffold include:

Substitution at the Piperidine Nitrogen: Replacing the tosyl group with other substituents (e.g., methyl, ethyl, or larger groups) can dramatically alter a compound's affinity for its target. In studies on σ1 receptor ligands, replacing a tosyl group with a small methyl moiety resulted in significantly higher affinity. nih.gov

Modification of the Ketone: The ketone can be reduced to a hydroxyl group, creating a new hydrogen-bonding site and a chiral center, or it can be replaced entirely, altering the geometry and electronic properties of the molecule.

Introduction of Substituents on the Piperidine Ring: Adding substituents at various positions on the piperidine ring allows for the exploration of the target's binding pocket topography.

The following table summarizes representative SAR findings for piperidine-based scaffolds, illustrating how modifications influence biological activity.

Scaffold/Series Modification Biological Target Impact on Activity Reference
4-Aminomethyl-piperidinesN-substituent on piperidineσ1 ReceptorN-H < N-tosyl < N-ethyl < N-methyl (increasing affinity) nih.gov
2-Amino-pyrrolopyrimidinesSulfonamide orientationIKKα/IKKβReversing sulfonamide orientation inverted isoform selectivity from IKKα to IKKβ. nih.gov
Piperine AnaloguesModification of the piperidine ringVariousOpening the piperidine ring or introducing substituents often leads to a decrease or loss of activity. nih.gov

The this compound scaffold is a valuable starting point for developing ligands for a range of important receptor systems implicated in various diseases.

hA2A Adenosine (B11128) Receptor: Antagonists of the human A2A adenosine receptor are of significant interest for the treatment of Parkinson's disease and for cancer immunotherapy. nih.govgoogle.com The development of potent and selective A2A antagonists often involves heterocyclic scaffolds like pyrazolo-triazolo-pyrimidines linked to arylpiperazine moieties. nih.gov The this compound core provides a suitable three-dimensional framework that can be elaborated into structures capable of fitting into the A2A receptor binding site, positioning key pharmacophoric elements for optimal interaction.

Glycine Transporter 1 (GlyT1): Inhibitors of GlyT1 have emerged as a promising therapeutic strategy for treating schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function. nih.gov Many potent GlyT1 inhibitors are built around a central piperidine or piperazine (B1678402) ring that serves to connect two larger aromatic moieties. nih.govnih.gov The this compound scaffold can be synthetically manipulated to generate novel series of GlyT1 inhibitors, where the piperidine ring acts as the central structural hub.

IκB Kinase (IKKb): The NF-κB signaling pathway is a key regulator of inflammatory responses and is implicated in cancer. IκB kinase (IKK) is a critical component of this pathway, and its inhibition is a major therapeutic goal. Notably, a synthetic monoketone analog of curcumin (B1669340), 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), was found to be a potent inhibitor of IKK by directly targeting its catalytic activity. nih.gov This finding highlights the potential of the piperidone core, a close relative of this compound, as a privileged scaffold for designing IKK inhibitors. Furthermore, SAR studies on selective IKKα inhibitors have shown that the presence and orientation of a sulfonamide group are critical for potency and isoform selectivity, suggesting that the tosyl group on the target compound could play a key role in molecular recognition. nih.gov

A key advantage of using this compound in drug discovery is the ability to perform scaffold transformations to fine-tune binding properties. By altering the core structure, chemists can modulate a ligand's affinity, selectivity, and pharmacokinetic profile.

For example, research on σ1 receptor ligands demonstrated that transforming a cyclohexane (B81311) core into a piperidine scaffold allows for the introduction of N-substituents, which in turn provides a powerful handle to modulate receptor affinity and selectivity. nih.gov In that study, an N-methylated piperidine derivative showed significantly higher affinity for the σ1 receptor compared to the unsubstituted (N-H) or N-tosylated analogues. This illustrates a scaffold transformation where the introduction of a nitrogen atom and its subsequent alkylation drastically improved binding characteristics. Such transformations are readily achievable starting from this compound, allowing for a rational, iterative approach to drug design. thieme-connect.com

Application in Chemical Biology as Research Probes

Beyond its use in drug discovery, this compound and its derivatives are employed as research tools in chemical biology to probe and understand complex biological systems.

Polyhydroxylated piperidines are known inhibitors of glycosidases, enzymes that process oligosaccharides. beilstein-journals.orgnih.gov Aza-C-linked disaccharide mimetics are designed as more potent enzyme inhibitors by mimicking the structure of natural disaccharides. beilstein-journals.orgnih.gov In these mimetics, a polyhydroxylated piperidine ring (the aza-sugar) is connected to another sugar-like ring via a stable all-carbon tether.

The synthesis of these complex mimetics has been achieved using a two-directional approach starting from piperidine-derived precursors. Specifically, stereoisomers of 2-butyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydro-pyridin-3-ol, which are directly related to the title compound, undergo diastereoselective dihydroxylation to install the necessary hydroxyl groups. beilstein-journals.orgnih.gov This strategy allows for the creation of a variety of aza-C-linked disaccharide analogues with controlled stereochemistry, providing valuable chemical probes to study glycosidase function and inhibition. nih.govresearchgate.net

Investigation of Molecular Targets and Pathways

Direct investigation into the specific molecular targets and biological pathways of this compound is not extensively documented in scientific literature. Its primary role is established as a stable, non-bioactive intermediate scaffold for the synthesis of more complex, biologically active molecules. The research focus is typically on the final, elaborated compounds rather than on the synthetic precursors.

Derivatives synthesized from this piperidone, however, are investigated for their potential to interact with various biological targets. For instance, polyhydroxylated piperidines, which can be synthesized from N-tosyl piperidone precursors, are widely recognized as inhibitors of glycosidases and glycosyltransferases—enzymes involved in crucial oligosaccharide processing. These derivatives, often referred to as iminosugars or aza-sugars, mimic the structure of natural carbohydrate substrates, allowing them to target and inhibit these enzymes.

Utilization in Complex Organic Synthesis as Intermediates

This compound is a key intermediate in the synthesis of polysubstituted piperidine derivatives. The ketone at the C-3 position provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and rearrangements. Simultaneously, the N-tosyl group serves as a robust protecting group that can be removed under specific conditions but also plays a crucial role in directing the stereoselectivity of reactions on the piperidine ring. This combination makes the compound an ideal starting point for constructing intricate molecular frameworks.

A significant application of the 1-(toluene-4-sulfonyl)piperidine framework is in the synthesis of polyhydroxylated piperidines, which are analogues of sugars where the ring oxygen is replaced by a nitrogen atom. These compounds are of great interest as potential inhibitors of glycoside-processing enzymes.

Research has demonstrated that derivatives of the N-tosyl piperidone scaffold are excellent precursors for creating these complex structures. A key strategy involves the diastereoselective dihydroxylation of unsaturated piperidine derivatives, which are themselves prepared from the parent ketone. For example, the dihydroxylation of stereoisomeric 2-butyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydro-pyridin-3-ols has been studied in detail. researchgate.net The stereochemical outcome of this hydroxylation can be controlled by the choice of reagents, allowing for complementary diastereoselective functionalization of the alkene. researchgate.net This controlled introduction of multiple hydroxyl groups is essential for mimicking the structure of natural sugars. The most effective protocols from these studies have been applied to the two-directional synthesis of aza-C-linked disaccharide analogues, which are expected to be potent enzyme inhibitors. researchgate.net

Table 1: Dihydroxylation Reagent Effects on a (2R,3R)-2-butyl-1-tosyl-1,2,3,6-tetrahydropyridin-3-ol model system. researchgate.net
Reagent ConditionsDescriptionStereochemical Outcome
Upjohn (cat. OsO₄, NMO, acetone-water)Standard osmium-catalyzed dihydroxylation.Allows for complementary diastereoselective functionalization in the absence of a C-6 substituent. researchgate.net
Donohoe (OsO₄, TMEDA, CH₂Cl₂)Osmium-catalyzed dihydroxylation with a stoichiometric oxidant/ligand.Provides complementary diastereoselectivity to the Upjohn conditions on the same substrate. researchgate.net

The creation of molecules with well-defined three-dimensional structures is a central goal of modern organic synthesis. The this compound scaffold is instrumental in this regard, primarily due to the conformational constraints imposed by the bulky N-tosyl group. This steric demand can force the piperidone ring to adopt specific conformations, which in turn dictates the direction of approach for incoming reagents, leading to highly stereoselective transformations. For instance, the stereochemical outcome of a Luche reduction on a related bis-enone was found to be dependent on the ring conformation controlled by the N-tosyl group. semanticscholar.org

Furthermore, the C-3 ketone functionality makes this compound an ideal substrate for constructing spirocyclic systems—molecules where two rings share a single atom. Spirocycles are of great interest in drug discovery due to their rigid, three-dimensional nature. A common strategy for synthesizing spiro-oxindoles, for example, involves the Knoevenagel condensation of a cyclic ketone with an isatin (B1672199) derivative, followed by a subsequent cyclization event. semanticscholar.orgnih.gov The reactive ketone of this compound is well-suited for this type of multi-component reaction, enabling the synthesis of complex spiro[piperidine-3,3'-oxindole] frameworks. semanticscholar.orgnih.govresearchgate.net

Beyond serving as a scaffold for substituted piperidines, this compound can be used as an intermediate to construct different heterocyclic systems through ring-forming reactions. The ketone functionality is key to these transformations.

A well-established method for forming a pyrazole (B372694) ring is the cyclocondensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine (B178648) derivative. nih.govnih.govorganic-chemistry.org this compound, possessing a ketone adjacent to a methylene (B1212753) group, can react with hydrazines under acidic or basic conditions. This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration/aromatization to yield a pyrazole ring fused to the piperidine core. This creates a 1-(toluene-4-sulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine system, demonstrating the utility of the piperidone in generating novel, fused heterocyclic scaffolds of potential pharmacological interest. ijcpa.in

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Access Underexplored Derivations

The core piperidine (B6355638) structure, protected by a tosyl group, offers a robust starting point for chemical modification. While classical synthetic routes are well-established, a significant future direction lies in the development of novel, more efficient synthetic methodologies to create derivatives that are currently difficult to access. Research is increasingly focused on innovative cyclization reactions and the stereoselective functionalization of the piperidine ring. nih.gov

Modern synthetic strategies are moving beyond simple substitutions, exploring complex, multi-component reactions that can introduce a variety of functional groups in a single step. The goal is to build libraries of unique piperidin-3-one (B1582230) derivatives with diverse stereochemistry and substitution patterns. These efforts are crucial for generating a wide array of new chemical entities for further investigation.

Advanced Computational Modeling for De Novo Scaffold Design

Computational chemistry is poised to revolutionize the exploration of the 1-(Toluene-4-sulfonyl)-piperidin-3-one scaffold. By employing advanced molecular modeling techniques, researchers can now design novel molecular architectures de novo. This approach allows for the virtual creation and evaluation of thousands of potential derivatives, predicting their chemical properties and potential biological activities before they are ever synthesized in a lab.

High-throughput virtual screening, a key component of this computational approach, can rapidly assess large virtual libraries of compounds for their theoretical binding affinity against specific biological targets. ewadirect.com This not only accelerates the discovery of promising lead compounds but also provides deep insights into the structure-activity relationships that govern their function. Such predictive power helps to prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources.

Expansion of Biochemical and Molecular Interaction Profiling

A critical area of future research is the comprehensive profiling of the biochemical and molecular interactions of this compound derivatives. Understanding how these compounds interact with biological systems at a molecular level is essential for identifying their mechanism of action and potential therapeutic applications.

This involves a suite of advanced analytical techniques to study protein-ligand interactions and characterize the specific binding of these compounds to their biological targets. nih.gov The sulfonamide group, a key feature of this compound class, is known for its role in conferring a range of biological activities, from antimicrobial to antiprotozoal effects. mdpi.commdpi.com By systematically screening derivatives against a wide range of enzymes and receptors, researchers can build a detailed map of their biological activity, paving the way for the development of highly selective chemical probes.

Integration with High-Throughput Screening for Novel Chemical Probe Discovery

High-throughput screening (HTS) represents a powerful engine for drug discovery and the identification of novel chemical probes. ewadirect.comcombichemistry.com By integrating libraries of this compound derivatives into HTS campaigns, researchers can rapidly test vast numbers of compounds for their ability to modulate specific biological pathways. nih.gov

The development of sophisticated HTS assays, including cell-based and biochemical formats, allows for the efficient identification of "hits"—compounds that exhibit a desired biological effect. nih.govchapman.edu These initial hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. This iterative cycle of screening and optimization is a cornerstone of modern chemical biology and drug discovery, and it holds immense promise for unlocking new applications for the versatile this compound scaffold.

Q & A

Q. What are the common synthetic routes for 1-(Toluene-4-sulfonyl)-piperidin-3-one, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of piperidin-3-one derivatives using toluene-4-sulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting piperidin-3-one with toluene-4-sulfonyl chloride in anhydrous dichloromethane or THF under inert atmospheres (e.g., nitrogen) to prevent hydrolysis .
  • Catalytic conditions : Use of bases like triethylamine or pyridine to neutralize HCl byproducts. Temperature control (0–5°C) is critical to avoid side reactions .
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Optimize solvent ratios and monitor reaction progress via TLC .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify sulfonyl group integration (aromatic protons at ~7.6–7.8 ppm) and piperidinone ring conformation (carbonyl peak at ~205 ppm in 13^{13}C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks matching the exact mass (e.g., C12H15NO3SC_{12}H_{15}NO_3S, [M+H]+^+ = 254.08) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS to quantify impurities (<1% threshold) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., toluene derivatives) .
  • Emergency measures : Ensure access to eyewash stations and emergency showers. Store separately from strong oxidizers due to sulfonyl group reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for this compound derivatives across different studies?

Methodological Answer:

  • Comparative assays : Standardize in vitro models (e.g., cancer cell lines, enzyme inhibition assays) using identical concentrations and endpoints. Validate results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Structural validation : Reconfirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) to rule out structural misassignment .
  • Meta-analysis : Cross-reference pharmacological data with PubChem or ChEMBL entries to identify batch-specific impurities or solvent effects .

Q. What methodologies are effective for optimizing the reaction yield of this compound under varying catalytic conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., base stoichiometry, temperature, solvent polarity). Response surface methodology (RSM) identifies optimal conditions .
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to accelerate sulfonylation. Monitor kinetics via in situ IR spectroscopy .
  • Scale-up strategies : Conduct gram-scale reactions with controlled addition rates to manage exothermicity and improve reproducibility .

Q. What analytical strategies are recommended to address discrepancies in reported physical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

  • Thermal analysis : Differential Scanning Calorimetry (DSC) to determine precise melting points and detect polymorphic forms .
  • Solubility profiling : Use shake-flask methods with HPLC quantification in pharmaceutically relevant solvents (e.g., PBS, DMSO) .
  • Impurity mapping : Employ LC-MS/MS to identify trace contaminants (e.g., unreacted toluene sulfonyl chloride) that alter physical properties .

Q. How can computational chemistry tools enhance the understanding of this compound's reactivity in complex reaction systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate reaction pathways for sulfonylation, including transition states and activation energies .
  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite, guided by crystallographic data .
  • Solvent modeling : Conduct Molecular Dynamics (MD) simulations to assess solvent effects on reaction kinetics and product stability .

Q. What experimental approaches are used to elucidate the pharmacokinetic profile of this compound in preclinical studies?

Methodological Answer:

  • In vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays. Measure plasma protein binding via equilibrium dialysis .
  • In vivo studies : Administer radiolabeled compound (e.g., 14^{14}C) to track absorption/distribution in rodent models. Use LC-MS/MS for quantitation in plasma and tissues .
  • PK/PD modeling : Develop compartmental models to correlate plasma concentrations with pharmacodynamic effects (e.g., tumor growth inhibition) .

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1-(Toluene-4-sulfonyl)-piperidin-3-one
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1-(Toluene-4-sulfonyl)-piperidin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.